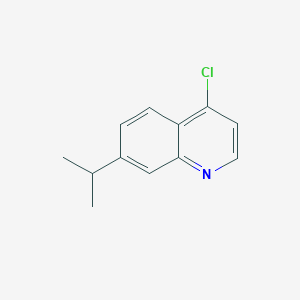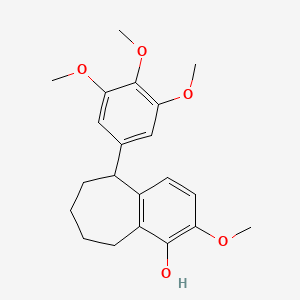
2-Methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(3’,4’,5’-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of benzocycloheptenes, which are characterized by a seven-membered ring fused to a benzene ring. The presence of multiple methoxy groups and a hydroxyl group contributes to its distinct chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3’,4’,5’-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol typically involves several steps:
-
Formation of the Benzocycloheptene Core: : The initial step involves the construction of the benzocycloheptene core through a cyclization reaction. This can be achieved using a Friedel-Crafts alkylation reaction, where a suitable benzene derivative reacts with a cycloheptanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of Methoxy Groups: : The methoxy groups are introduced via methylation reactions. This can be done using methyl iodide (CH₃I) and a strong base like sodium hydride (NaH) to replace hydrogen atoms with methoxy groups on the aromatic ring.
-
Hydroxylation: : The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide (OsO₄) followed by sodium bisulfite (NaHSO₃) to add a hydroxyl group to the desired position on the benzocycloheptene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can convert the carbonyl group back to a hydroxyl group. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
-
Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with halides in the presence of a base can replace methoxy groups with halogens.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halides (e.g., HCl, HBr) in the presence of a base like NaOH.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Methoxy-5-(3’,4’,5’-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
-
Biology: : Studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has shown potential in inhibiting the growth of certain cancer cell lines and bacteria.
-
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
-
Industry: : Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
-
Anti-Cancer Activity: : It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
-
Anti-Microbial Activity: : It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.
-
Anti-Inflammatory Activity: : It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways such as NF-κB.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: Another benzocycloheptene derivative known for its anti-gout and anti-cancer properties.
Podophyllotoxin: A compound with a similar structure used in the treatment of genital warts and as a precursor for anti-cancer drugs.
Combretastatin: A compound with potent anti-cancer activity, targeting microtubules in cancer cells.
Uniqueness
2-Methoxy-5-(3’,4’,5’-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol is unique due to its multiple methoxy groups, which enhance its solubility and bioavailability. Its diverse biological activities make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H26O5 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-methoxy-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-1-ol |
InChI |
InChI=1S/C21H26O5/c1-23-17-10-9-15-14(7-5-6-8-16(15)20(17)22)13-11-18(24-2)21(26-4)19(12-13)25-3/h9-12,14,22H,5-8H2,1-4H3 |
Clé InChI |
CKYWSWVZTCVCTP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(CCCC2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
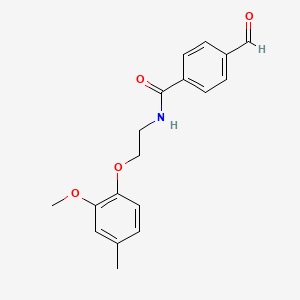
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
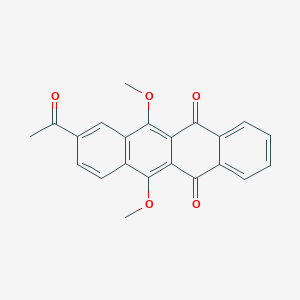
![2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)
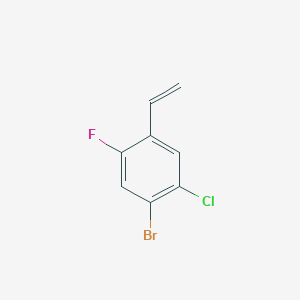
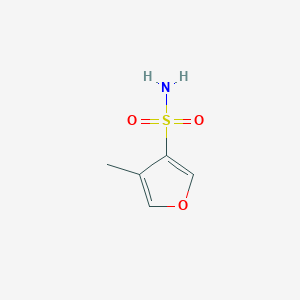
![4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13143985.png)
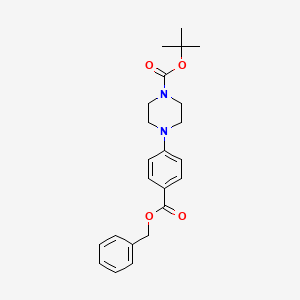

![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
